3'-(Aminomethyl)-3'-deoxyadenosine

Neoceptor Adenosine A3 Receptor Engineered GPCR

3'-(Aminomethyl)-3'-deoxyadenosine (CAS 522608-00-0; molecular formula C₁₁H₁₆N₆O₃; MW 280.28) is a synthetic, modified adenosine nucleoside in which the 3'-hydroxyl group of the ribose moiety has been replaced with an aminomethyl (–CH₂NH₂) substituent. Its ChEMBL identifier is CHEMBL206028, and its DTXSID is DTXSID40658786.

Molecular Formula C11H16N6O3
Molecular Weight 280.28 g/mol
CAS No. 522608-00-0
Cat. No. B14224241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(Aminomethyl)-3'-deoxyadenosine
CAS522608-00-0
Molecular FormulaC11H16N6O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)CN)O)N
InChIInChI=1S/C11H16N6O3/c12-1-5-6(2-18)20-11(8(5)19)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,8-,11-/m1/s1
InChIKeyPABMMPANDATMIF-HUKYDQBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-(Aminomethyl)-3'-deoxyadenosine (CAS 522608-00-0): A Privileged 3'-Modified Adenosine Scaffold for Neoceptor Engineering


3'-(Aminomethyl)-3'-deoxyadenosine (CAS 522608-00-0; molecular formula C₁₁H₁₆N₆O₃; MW 280.28) is a synthetic, modified adenosine nucleoside in which the 3'-hydroxyl group of the ribose moiety has been replaced with an aminomethyl (–CH₂NH₂) substituent . Its ChEMBL identifier is CHEMBL206028, and its DTXSID is DTXSID40658786. The compound serves as a versatile scaffold in the design of engineered G protein-coupled receptor (GPCR) ligands, specifically as a precursor for creating neoceptor-targeted adenosine A₃ receptor (A₃AR) agonists with engineered selectivity profiles [1].

Why 3'-(Aminomethyl)-3'-deoxyadenosine Cannot Be Replaced by 3'-Amino-3'-deoxyadenosine or Cordycepin in Neoceptor Design


The 3'-position substituent identity and length critically determine both wild-type adenosine receptor affinity and the magnitude of engineered neoceptor selectivity. The aminomethyl (–CH₂NH₂) group provides a spacer length and hydrogen-bonding geometry distinct from the 3'-amino (–NH₂) group of 3'-amino-3'-deoxyadenosine or the simple hydrogen of cordycepin (3'-deoxyadenosine) [1]. When the N⁶ position of 3'-(aminomethyl)-3'-deoxyadenosine is appropriately derivatized (e.g., with 3-iodobenzyl or 5-chloro-2-methyloxybenzyl groups), the resulting compounds achieve 15- to 20-fold affinity enhancement at the H272E mutant A₃AR relative to wild-type, compared to only 6-fold for the corresponding 3'-amino analog—a difference of 2.5- to 3.3-fold in engineered selectivity [1]. Furthermore, 2'-amino and 5'-amino regioisomers display no significant affinity enhancement whatsoever, confirming that both the position and the chemical nature of the 3'-substituent are non-interchangeable for this application [2].

Quantitative Differentiation Evidence for 3'-(Aminomethyl)-3'-deoxyadenosine (CAS 522608-00-0) vs. Closest Analogs


N⁶-Derivatized 3'-Aminomethyl Scaffold Achieves 15–20-Fold Neoceptor Selectivity vs. 6-Fold for the 3'-Amino Analog

In a direct head-to-head comparison at wild-type (WT) and H272E mutant human A₃ adenosine receptors (A₃AR) expressed in COS-7 cells using [¹²⁵I]I-AB-MECA radioligand binding, the N⁶-(3-iodobenzyl)-3'-aminomethyl derivative (Compound 7) displayed a Ki of 9.5 ± 1.7 μM at WT and 0.61 ± 0.23 μM at H272E—a 15-fold affinity enhancement [1]. The N⁶-(5-chloro-2-methyloxybenzyl)-3'-aminomethyl derivative (Compound 8) achieved a 20-fold enhancement (Ki WT: 13.8 ± 1.4 μM; Ki H272E: 0.709 ± 0.163 μM) [1]. In contrast, the 3'-amino-3'-deoxyadenosine (Compound 1) showed only a 6-fold enhancement (Ki WT: 442 ± 121 μM; Ki H272E: 75 ± 32 μM) [1]. The unsubstituted parent 3'-(aminomethyl)-3'-deoxyadenosine (Compound 2) itself showed negligible affinity at both receptors (3 ± 2% and 2 ± 2% inhibition at 10 μM), establishing it as a clean scaffold requiring N⁶-derivatization for activity [1].

Neoceptor Adenosine A3 Receptor Engineered GPCR Affinity Enhancement

3'-Aminomethyl Scaffold Enables >20-Fold Neoceptor Enhancement via Acetamidomethyl Derivatization, Unavailable to the 3'-Amino Scaffold

The 3'-aminomethyl group can be further acylated to yield the 3'-acetamidomethyl (CH₂NHCOCH₃) derivative (Compound 6), which achieved >20-fold affinity enhancement at the H272E mutant A₃AR (Ki H272E: 0.700 ± 0.099 μM; WT: 15% inhibition at 10 μM) [1]. This derivatization is chemically inaccessible from the 3'-amino scaffold, which lacks the methylene spacer required for amide bond formation without altering the amine's basic character. The acetamidomethyl modification abolishes the positive charge of the free amine at physiological pH, enabling the exploration of neutral 3'-substituents within the same scaffold topology [1].

Neoceptor Structure-Activity Relationship Chemical Biology Derivatization

3'-Substituent Position Is Critical: 2'- and 5'-Amino Regioisomers Show No Affinity Enhancement at the H272E Neoceptor

While 3'-amino-3'-deoxyadenosine (Cpd 8 in the 2001 study) showed 7-fold enhanced affinity at H272E mutant vs. WT A₃AR (Ki WT: 442 ± 121 μM; Ki H272E: 75 ± 32 μM), the corresponding 2'-amino-2'-deoxyadenosine (Cpd 7) displayed an IC₅₀ of approximately 1 mM at WT with <10% displacement at H272E at 10⁻⁴ M, and 5'-amino-5'-deoxyadenosine (Cpd 9) showed IC₅₀ ~1 mM at WT and 425 ± 217 μM at H272E, with no significant enhancement [2]. This demonstrates that the 3'-ribose position is uniquely permissive for neoceptor affinity enhancement, and the 3'-aminomethyl scaffold extends this regioselective advantage with a larger enhancement window [1][2].

GPCR Regioselectivity Neoceptor Adenosine Receptor

3'-Modified Adenosine Analogs Exhibit Reduced Adenosine Deaminase Substrate Efficiency vs. Adenosine and Cordycepin

In a comparative study using partially purified human erythrocytic adenosine deaminase (ADA), 3'-amino-3'-deoxyadenosine exhibited a Km of 133 μM and Vmax of 89% relative to adenosine (Km = 25 μM, Vmax = 100%), while cordycepin (3'-deoxyadenosine) showed a Km of 41 μM and Vmax of 100% [1]. Although direct ADA kinetic data for 3'-(aminomethyl)-3'-deoxyadenosine have not been reported, the 3'-aminomethyl substituent is both larger and more hydrophilic than the 3'-amino group (-CH₂NH₂ vs. -NH₂), which is expected to further reduce ADA active site complementarity based on established structure–activity relationships for ADA substrate recognition [1].

Adenosine Deaminase Metabolic Stability Substrate Specificity Nucleoside Analog

Optimal Application Scenarios for 3'-(Aminomethyl)-3'-deoxyadenosine (CAS 522608-00-0) in Research and Early Discovery


Chemogenetic Tool Development: Orthogonal Ligand–Neoceptor Pairs for Conditional GPCR Signaling

The 3'-aminomethyl scaffold is uniquely suited as a starting material for synthesizing neoligands that selectively activate engineered A₃AR neoceptors (e.g., H272E mutant) while sparing wild-type receptors [1]. The N⁶-(3-iodobenzyl)-3'-aminomethyl derivative (Compound 7) achieves a Ki of 0.61 μM at the H272E neoceptor with 15-fold selectivity over WT A₃AR, and is inactive at A₁, A₂A, and A₂B receptors (Ki >1–10 μM) [1]. This enables conditional GPCR activation studies in gene therapy models where the neoceptor is selectively expressed in target tissues [1].

Structure–Activity Relationship (SAR) Exploration of the 3'-Ribose Binding Pocket in Adenosine Receptors

The unsubstituted 3'-(aminomethyl)-3'-deoxyadenosine (Compound 2), which shows minimal binding to both WT (3 ± 2% inhibition at 10 μM) and H272E (2 ± 2% inhibition) A₃ARs, provides an ideal baseline scaffold for systematic SAR studies [1]. By sequentially introducing N⁶-benzyl substituents (3-iodobenzyl, 5-chloro-2-methyloxybenzyl) and/or acylating the 3'-aminomethyl group, researchers can map the contributions of individual modifications to receptor affinity and selectivity with minimal interference from the parent scaffold [1][2].

Design of ADA-Resistant Adenosine Receptor Probes for Cellular and In Vivo Pharmacology

Cordycepin (3'-deoxyadenosine) is rapidly deaminated by ADA (Km = 41 μM, Vmax = 100% relative to adenosine), limiting its utility in long-duration cellular assays [3]. The 3'-amino modification already reduces ADA efficiency (Km = 133 μM, Vmax = 89%), and the bulkier 3'-aminomethyl group is expected to further impede ADA binding [3]. When combined with N⁶-substitution, which further blocks ADA access, 3'-aminomethyl derivatives offer a pathway to adenosine receptor probes with extended metabolic half-life in ADA-competent biological systems [1][3].

Precursor for Diversifiable Chemical Biology Probe Libraries Targeting Purinergic Signaling

The 3'-aminomethyl group's primary amine can undergo acylation, sulfonylation, reductive amination, or coupling to fluorophores and affinity tags, while the N⁶-position can be independently functionalized [1]. This orthogonal bifunctionality distinguishes 3'-(aminomethyl)-3'-deoxyadenosine from 3'-amino-3'-deoxyadenosine, where the 3'-amine is directly attached and acylation alters its basic character [1]. The scaffold thus enables parallel library synthesis for screening campaigns targeting adenosine and adenine receptors, as well as other purine-recognizing proteins [2].

Quote Request

Request a Quote for 3'-(Aminomethyl)-3'-deoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.